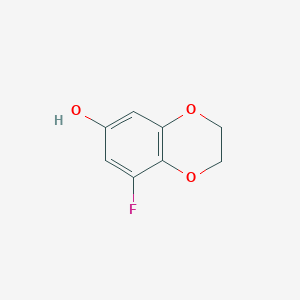![molecular formula C12H15BrClN B6158151 5-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride CAS No. 2551116-78-8](/img/new.no-structure.jpg)
5-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride is a chemical compound with the molecular formula C12H14BrN·HCl It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride typically involves the reaction of 5-bromoindene with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the spiro compound. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of 5-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
5-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 6-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride
- 5-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione
Uniqueness
5-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride is unique due to its specific spiro structure and the presence of a bromine atom, which imparts distinct chemical properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
2551116-78-8 |
|---|---|
Fórmula molecular |
C12H15BrClN |
Peso molecular |
288.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



